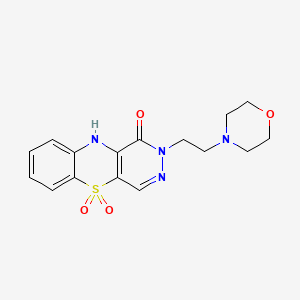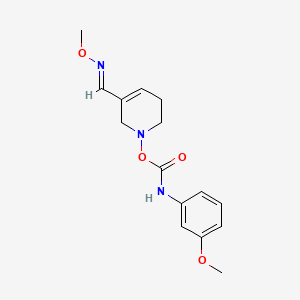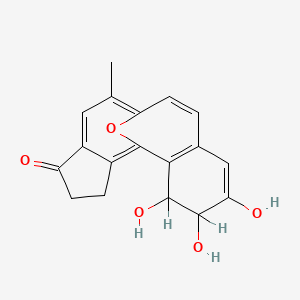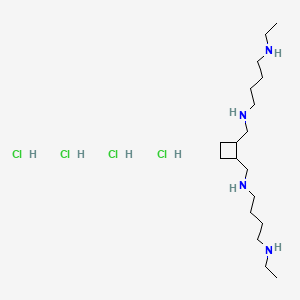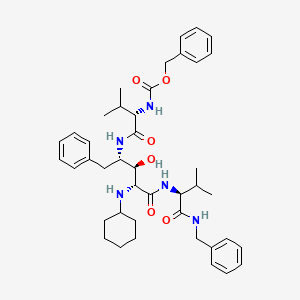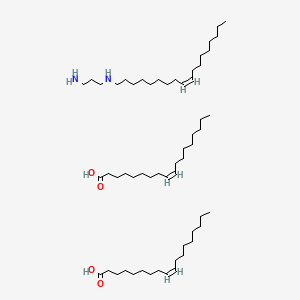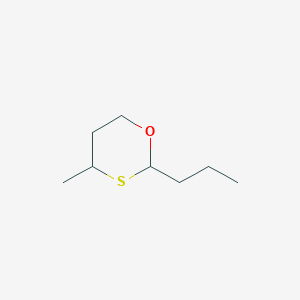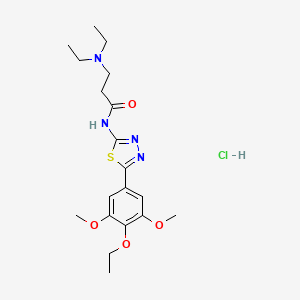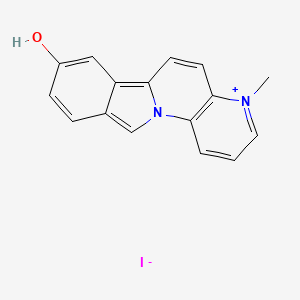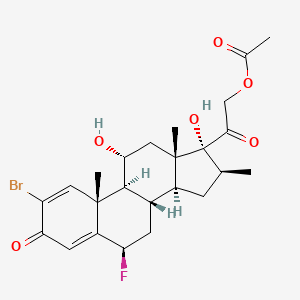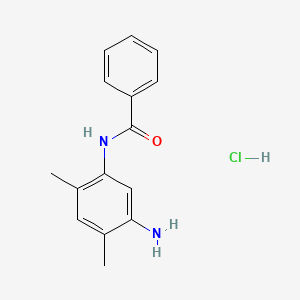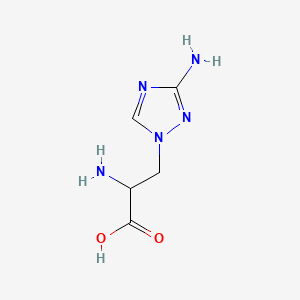
alpha,3-Diamino-1H-1,2,4-triazole-1-propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,3-Diamino-1H-1,2,4-triazole-1-propanoic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha,3-Diamino-1H-1,2,4-triazole-1-propanoic acid typically involves the cyclization of hydrazine derivatives with formic acid or its derivatives. One common method includes the reaction of hydrazine hydrate with formamide, followed by cyclization to form the triazole ring. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha,3-Diamino-1H-1,2,4-triazole-1-propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino groups in the triazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Applications De Recherche Scientifique
Alpha,3-Diamino-1H-1,2,4-triazole-1-propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine: Research has indicated its potential as an antitumor agent and in the treatment of epigenetically-based diseases.
Industry: It is used as a corrosion inhibitor for metals and as a precursor for the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of alpha,3-Diamino-1H-1,2,4-triazole-1-propanoic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the suppression of metabolic pathways, which is beneficial in treating certain diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1,2,4-triazole: Known for its use as a herbicide and enzyme inhibitor.
1,2,4-Triazole-3,5-diamine: Used as an antitumor agent and corrosion inhibitor.
1-Acyl-1H-1,2,4-triazole-3,5-diamine: Exhibits potent inhibitory activity against cyclin-dependent kinases.
Uniqueness
Alpha,3-Diamino-1H-1,2,4-triazole-1-propanoic acid stands out due to its unique combination of amino and triazole functionalities, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
2990-18-3 |
|---|---|
Formule moléculaire |
C5H9N5O2 |
Poids moléculaire |
171.16 g/mol |
Nom IUPAC |
2-amino-3-(3-amino-1,2,4-triazol-1-yl)propanoic acid |
InChI |
InChI=1S/C5H9N5O2/c6-3(4(11)12)1-10-2-8-5(7)9-10/h2-3H,1,6H2,(H2,7,9)(H,11,12) |
Clé InChI |
BYXVMSJDNJUGKY-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=NN1CC(C(=O)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


